molecular formula C7H2BrF5O B1394909 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene CAS No. 1242259-73-9

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1394909
CAS No.: 1242259-73-9
M. Wt: 276.99 g/mol
InChI Key: DYNIBANXICFZQA-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF5O It is a brominated and fluorinated aromatic compound, characterized by the presence of both bromine and fluorine atoms on a benzene ring, along with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene can be synthesized through various methods. One common approach involves the bromination of 3,5-difluoro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in the presence of a catalyst or under specific temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as distillation or recrystallization, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds are formed through the coupling reactions.

    Reduction: Reduced difluoro-trifluoromethoxybenzene derivatives are obtained.

Scientific Research Applications

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-3,5-difluorobenzene
  • 3,5-Difluorobromobenzene

Comparison and Uniqueness

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene is unique due to the presence of both bromine and multiple fluorine atoms, along with a trifluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications .

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNIBANXICFZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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